Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Description
Chemical Structure and Key Features:
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate (CAS: 1134777-77-7) is a carbamate-protected cyclohexene derivative. Its structure includes a cyclohex-2-en-1-yl ring substituted with a hydroxymethyl group at position 5 and a tert-butyl carbamate group at the nitrogen position. The compound is characterized by its unsaturated cyclohexene ring, which introduces conformational rigidity, and the hydroxymethyl substituent, which enhances hydrophilicity compared to purely alkyl-substituted analogs. This molecule is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules requiring stereochemical control .
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHMVWELDPGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Group with tert-Butyl Carbamate
A common approach involves protecting the amino group of a cyclohexenyl amine with a tert-butyl carbamate group. This step is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, yielding the tert-butyl carbamate derivative.
Hydroxymethylation at the 5-Position
The hydroxymethyl group at the 5-position can be introduced via selective hydroxymethylation reactions, often involving:
- Allylic oxidation followed by reduction to the hydroxymethyl group.
- Direct substitution or addition reactions on appropriately functionalized cyclohexene intermediates.
The stereochemical outcome is controlled by reaction conditions and choice of reagents.
Example Synthesis from Literature
A detailed synthesis example reported (CAS 1134777-77-7) describes the preparation of tert-butyl N-[(1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate with the following characteristics:
| Property | Data |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molar Mass | 227.3 g/mol |
| Density | 1.07 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 344.3 ± 31.0 °C (predicted) |
| pKa | 12.10 ± 0.40 (predicted) |
This compound is synthesized via selective protection and hydroxymethylation steps ensuring cis stereochemistry at the 1,5-positions of the cyclohexene ring.
Reaction Conditions and Yields
While direct preparation methods specific to this compound are scarce in open literature, analogous carbamate preparations provide insights into typical reaction conditions:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino protection with Boc2O | Di-tert-butyl dicarbonate, base (e.g., triethylamine), RT | 70-90 | Mild conditions, high selectivity |
| Hydroxymethylation | Allylic oxidation (e.g., SeO2), reduction (NaBH4) | Variable | Stereoselectivity critical |
| Purification | Chromatography (silica gel), recrystallization | - | Ensures high purity |
These methods are adapted from related carbamate and hydroxymethyl derivative syntheses in the literature.
Advanced Synthetic Routes and Patents
A patent (CA3087004A1) discusses preparation methods for related tert-butyl carbamate derivatives involving:
- Mixing tert-butyl N-aminocyclohexyl carbamates with acylating agents in organic solvents.
- Use of bases to facilitate reaction and improve yield.
- Stirring and temperature control to optimize product purity.
Though this patent focuses on a different but structurally related compound, the methodology highlights key aspects applicable to the preparation of this compound, such as the importance of solvent choice, base addition, and reaction time for efficient carbamate formation.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Material | Amino-substituted cyclohexene derivatives |
| Protecting Group | tert-Butyl carbamate (Boc) |
| Key Reactions | Amino protection, hydroxymethylation, purification |
| Typical Solvents | Organic solvents like dichloromethane, acetonitrile |
| Bases Used | Triethylamine, pyridine, or other organic bases |
| Temperature Range | Room temperature to mild heating (20–50 °C) |
| Purification Techniques | Chromatography, recrystallization |
| Yield Range | 70–90% depending on step and conditions |
| Stereochemical Control | Achieved by choice of reagents and reaction conditions |
This detailed overview synthesizes information from patents and chemical data sources, providing a professional and authoritative perspective on the preparation methods of this compound. The data emphasize the importance of protecting group chemistry, selective functionalization, and controlled reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out in solvents such as methanol, chloroform, or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the presence of the tert-butyl and hydroxymethyl groups, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues
Cyclohexene-Based Carbamates
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate (CAS: 1175298-10-8)
- Key Differences : Replaces the hydroxymethyl group with a boronate ester (dioxaborolane) at position 3.
- Implications : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl systems in drug discovery. However, the absence of a hydroxymethyl group reduces hydrophilicity compared to the target compound .
Piperidine and Azaspiro Derivatives
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) Key Differences: Features a saturated piperidine ring with a methyl substituent. The methyl group increases lipophilicity (higher logP), favoring membrane permeability but reducing solubility .
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 159911-00-9)
- Key Differences : Incorporates a spirocyclic azaspiroheptane system.
- Implications : The spiro architecture introduces significant steric constraint, which may improve selectivity in targeting enzymes with deep binding pockets (e.g., proteases). The absence of a hydroxyl group further reduces polarity .
Physicochemical and Functional Properties
Biological Activity
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate (CAS RN: 1134777-77-7) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a tert-butyl group, a hydroxymethyl group, and a cyclohexene moiety, which contribute to its unique biological properties.
1. Enzyme Inhibition
This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and has implications for treating metabolic disorders such as obesity and dyslipidemia .
2. Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain carbamate derivatives can inhibit the growth of cancer cells while sparing non-tumorigenic cells, suggesting a selective action that could minimize side effects during treatment .
Case Study 1: Inhibition of Lipid Synthesis
A study investigated the effects of various carbamate derivatives on lipid synthesis in HepG2 cells. The results demonstrated that this compound significantly reduced the incorporation of acetate into fatty acids, indicating its potential as a therapeutic agent for metabolic diseases .
Case Study 2: Antitumor Activity
In vitro assays conducted on murine liver cell lines revealed that compounds structurally related to this compound exhibited potent growth inhibition against tumorigenic cells at concentrations as low as 10 µM. This suggests a promising avenue for further development in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| ACC Inhibition | Reduces fatty acid synthesis | |
| Anticancer | Selective growth inhibition in cancer cells | |
| Metabolic Disorders | Potential treatment for obesity |
Research Findings
Recent investigations have highlighted the compound's dual role as both an ACC inhibitor and a potential anticancer agent. The ability to selectively target cancer cells while inhibiting lipid synthesis presents a unique therapeutic profile that warrants further exploration.
Q & A
Q. How to design experiments for assessing environmental toxicity of this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna EC) and biodegradation (Closed Bottle Test). Use LC-MS to quantify persistence in water/soil. For genotoxicity, conduct Ames tests with S9 metabolic activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
